7-[4-({[3-(Benzyloxy)phenyl]carbonyl}carbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
7-[4-({[3-(BENZYLOXY)PHENYL]FORMAMIDO}METHANETHIOYL)PIPERAZIN-1-YL]-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique structure, which includes a quinolone core, a piperazine ring, and several functional groups that contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-({[3-(BENZYLOXY)PHENYL]FORMAMIDO}METHANETHIOYL)PIPERAZIN-1-YL]-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the quinolone core, followed by the introduction of the piperazine ring and the attachment of the benzyloxyphenyl group. Key steps include:
Formation of the Quinolone Core: This step involves the cyclization of an appropriate precursor, often using a Friedländer synthesis.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Attachment of the Benzyloxyphenyl Group: This step involves the use of Suzuki-Miyaura coupling reactions to attach the benzyloxyphenyl group to the quinolone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-[4-({[3-(BENZYLOXY)PHENYL]FORMAMIDO}METHANETHIOYL)PIPERAZIN-1-YL]-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring and the quinolone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts for Suzuki-Miyaura coupling .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
7-[4-({[3-(BENZYLOXY)PHENYL]FORMAMIDO}METHANETHIOYL)PIPERAZIN-1-YL]-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[4-({[3-(BENZYLOXY)PHENYL]FORMAMIDO}METHANETHIOYL)PIPERAZIN-1-YL]-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound’s quinolone core is known to interact with bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. This interaction inhibits the enzymes’ activity, leading to the disruption of bacterial DNA processes and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinolone derivatives, such as ciprofloxacin and levofloxacin, which also target bacterial DNA gyrase and topoisomerase IV.
Uniqueness
What sets 7-[4-({[3-(BENZYLOXY)PHENYL]FORMAMIDO}METHANETHIOYL)PIPERAZIN-1-YL]-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID apart is its unique combination of functional groups, which may confer additional biological activities and chemical reactivity not seen in other quinolone derivatives .
Properties
Molecular Formula |
C31H29FN4O5S |
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Molecular Weight |
588.7 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-[4-[(3-phenylmethoxybenzoyl)carbamothioyl]piperazin-1-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C31H29FN4O5S/c1-2-34-18-24(30(39)40)28(37)23-16-25(32)27(17-26(23)34)35-11-13-36(14-12-35)31(42)33-29(38)21-9-6-10-22(15-21)41-19-20-7-4-3-5-8-20/h3-10,15-18H,2,11-14,19H2,1H3,(H,39,40)(H,33,38,42) |
InChI Key |
CTFKAGQKZGNDNV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC(=CC=C4)OCC5=CC=CC=C5)F)C(=O)O |
Origin of Product |
United States |
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